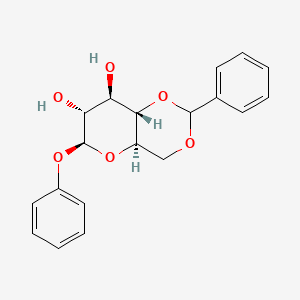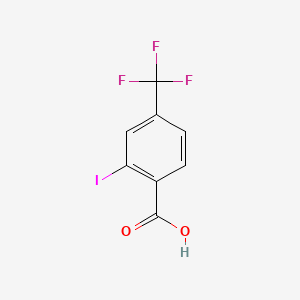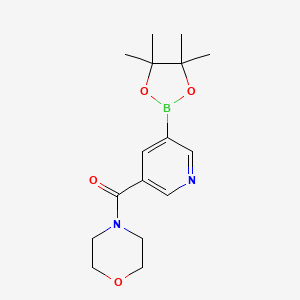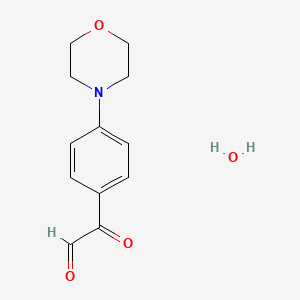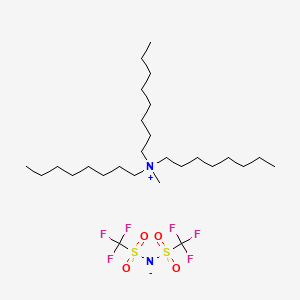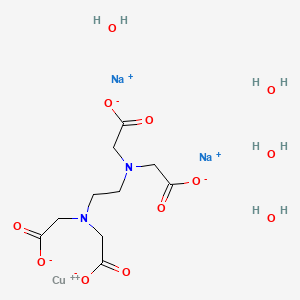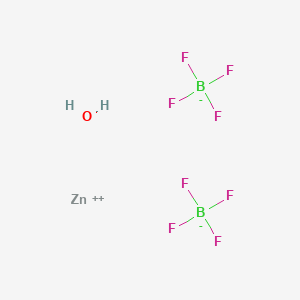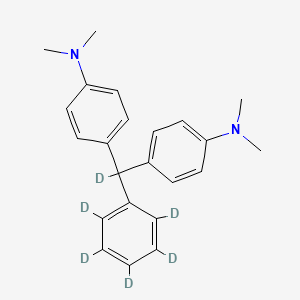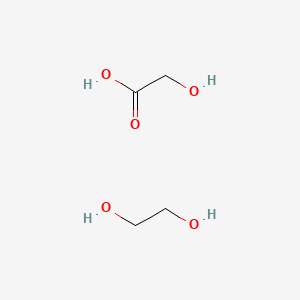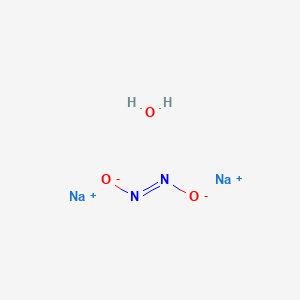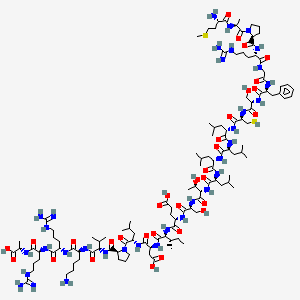
Humanin
Vue d'ensemble
Description
Humanin is a naturally-produced peptide spanning a total of 24 amino acids and is derived directly from the mitochondria in your cell . It is believed to be located in multiple parts of the human body, including the heart, vascular walls, kidney, brain, and skeletal muscles .
Synthesis Analysis
Humanin is a mitochondrial-derived peptide that protects RPE cells from oxidative stress, senescence, and mitochondrial dysfunction . It primarily affects cardioprotective and neuroprotective pathways, which operate as Alzheimer’s disease treatment agents .
Molecular Structure Analysis
Humanin is a micropeptide encoded in the mitochondrial genome by the 16S ribosomal RNA gene, MT-RNR2. Its structure contains a three-turn α-helix, and no symmetry . It shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length .
Chemical Reactions Analysis
Humanin-G (HNG) is a variant of Humanin that has significantly higher cytoprotective properties . The stability features of HNG in different conditions and its degradation, oxidation, and dimerization patterns over short-term and long-term periods have been characterized .
Physical And Chemical Properties Analysis
Humanin is a 24-mer peptide with a molecular weight of 2687.3 Da . Its stability in different conditions and its degradation, oxidation, and dimerization patterns have been characterized .
Applications De Recherche Scientifique
Neurodegenerative Diseases
Humanin has been identified as a potent factor with neuroprotective properties. It was initially discovered due to its ability to inhibit neuronal cell death induced by Alzheimer’s disease-associated neurotoxic amyloid-β peptides . Research has supported the neuroprotective action of Humanin and its analogues in various cellular and animal models, suggesting potential therapeutic applications for conditions like Alzheimer’s and Parkinson’s disease .
Cardiovascular Diseases
Humanin exhibits cardioprotective effects, which are particularly beneficial in age-related cardiovascular diseases. It has been shown to reduce inflammation and oxidative stress, thereby interfering with the development of cardiovascular conditions . Its role in improving heart health and potentially treating conditions such as myocardial ischemia and atherosclerosis is under active investigation .
Diabetes Mellitus
In the context of metabolic disorders, Humanin improves glucose metabolism and insulin sensitivity . This makes it a promising candidate for the treatment of diabetes mellitus. Studies have shown that Humanin can enhance insulin action and may delay the onset of diabetes, especially type 2 diabetes mellitus, which is often associated with aging .
Age-Related Macular Degeneration
Humanin has been studied for its effects on age-related macular degeneration (AMD) , a leading cause of vision loss. It appears to have anti-inflammatory properties that could be therapeutic in AMD. Treatment with Humanin analogues has led to a reduction in protein levels of inflammation markers elevated in AMD, suggesting a protective role against mitochondrial and cellular stress induced by damaged AMD mitochondria .
Cancer Research
In cancer research, Humanin’s role is dual. While it has cytoprotective effects that might protect normal tissues from chemotherapy, it has also been implicated in facilitating chemoresistance in certain cancer cells, such as glioblastoma cells . This complex role makes Humanin a molecule of interest for developing strategies to improve the efficacy of chemotherapy while protecting healthy cells.
Tissue Regeneration
Humanin’s involvement in tissue regeneration is an emerging field of study. It is believed to play a role in the regulation of osteoclasts, osteoblasts, and chondrocytes, which are critical for bone and cartilage repair and regeneration. Understanding the molecular structure and role of Humanin in tissue regeneration is vital for its application in healing and regenerative medicine .
Mécanisme D'action
Humanin mediates mitochondrial status and cell survival by acting via an intracellular mechanism, or as a secreted factor via extracellular signals . Intracellularly, it binds Bcl2-associated X protein (BAX), Bim and tBid, and IGFBP3 to inhibit caspase activity and cell apoptosis . When released from cells as a secreted peptide, Humanin interacts with G protein-coupled formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signaling pathways .
Orientations Futures
The challenges and future directions for transferring the pre-clinical data on Humanin peptides into the clinics will require appropriate large animal models as well as the full investigation on the safety and efficacy profile of Humanin . The prospects of Humanin and Humanin analogues to be further investigated in the frame of future research endeavors against neurodegenerative/neural diseases have also been briefly discussed .
Propriétés
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUWKZJZIPZKE-OFANTOPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H204N34O32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186749 | |
| Record name | Humanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2687.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Humanin | |
CAS RN |
330936-69-1 | |
| Record name | Humanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Humanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



